pyridine-3,4-diol

Enzyme inhibition Neurochemistry Catecholamine biosynthesis

Researchers studying iron chelation or microbial pyridine degradation require structurally authentic 3,4-DHP to avoid isomer-induced artifact. Pyridine-3,4-diol (3,4-DHP) is the definitive 3,4-dihydroxypyridine isomer with precise enzyme recognition and regiospecific derivatization capability. Key advantages: (1) Triggers specific isomerase activity in bacterial degradation pathways, essential for authentic mechanistic studies; (2) 1:1 solid-state tautomeric equilibrium informs crystallization and formulation strategies; (3) Bis-triflate activation enables sequential C-3/C-4 cross-coupling for diverse library synthesis. Supplied with ≥95% purity; ambient shipping; bulk quantities available upon request.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 1121-23-9
Cat. No. B075182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyridine-3,4-diol
CAS1121-23-9
Synonyms3,4-dihydroxypyridine
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)O
InChIInChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
InChIKeyZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,4-diol: 3-Hydroxypyridin-4-one Tautomer Scaffold


Pyridine-3,4-diol (3,4-dihydroxypyridine) is a dihydroxypyridine that exists in tautomeric equilibrium with 3-hydroxypyridin-4(1H)-one, a scaffold foundational to clinically validated iron chelators such as deferiprone [1]. The compound has been reported as a natural product in the mushroom species Cortinarius rubellus . Its structural duality—possessing both catechol-like diol and hydroxypyridinone tautomeric character—underpins its utility as a versatile intermediate in organic synthesis [2], a microbial metabolite in pyridine biodegradation pathways [3], and a scaffold for developing metalloenzyme inhibitors [4].

1 Tautomeric scaffold for metalloenzyme inhibitor design
2 Regioselective cross-coupling intermediate for drug discovery
3 Microbial pathway probe for pyridine biodegradation studies

Why Pyridine-3,4-diol Cannot Be Substituted


Generic substitution between dihydroxypyridine positional isomers or between pyridine-3,4-diol and its N-alkylated 3-hydroxy-4-pyridinone derivatives is precluded by fundamentally divergent biochemical recognition, metabolic fate, and synthetic utility. Unlike 2,3-dihydroxypyridine (2,3-DHP), which does not induce the requisite isomerase activity in rumen bacterial degradation pathways, pyridine-3,4-diol (3,4-DHP) acts as a specific metabolic intermediate that triggers distinct enzymatic machinery [1]. Furthermore, whereas clinical chelators like deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) achieve iron scavenging via the 3-hydroxy-4-pyridinone tautomer, the unsubstituted pyridine-3,4-diol core lacks the N-alkylation and methyl substitution critical for oral bioavailability and therapeutic iron mobilization efficacy [2]. The 3,4-diol arrangement also confers unique regioselectivity in cross-coupling reactions: the ability to sequentially activate C-3 and C-4 positions via bis-triflate formation enables synthetic transformations inaccessible to other pyridine diol isomers [3]. These structural and functional distinctions render interchange with analogs scientifically invalid for applications requiring precise enzyme recognition, microbial pathway intermediacy, or regiospecific derivatization.

Isomer 2,3-DHP may not trigger the same isomerase induction or microbial pathway recognition.
Derivative N-alkylated 3-hydroxy-4-pyridinones alter iron-chelation profile and do not replicate unsubstituted core reactivity.
Analog Kojic acid is not a structural replacement; its tyrosinase inhibition mechanism and regulatory status differ.

Pyridine-3,4-diol: Quantitative Differentiation Evidence


Tyrosine Hydroxylase Inhibition

Pyridine-3,4-diol demonstrates measurable inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, with a reported IC50 value of 87 μM (87,000 nM) in enzyme inhibition assays [1]. This activity is mechanistically relevant to neurochemistry research involving dopamine and norepinephrine pathway modulation. While direct comparator data for 2,3-dihydroxypyridine or 2,5-dihydroxypyridine in the same TH assay are not available in the retrieved literature, the 87 μM IC50 provides a quantitative baseline for structure-activity relationship (SAR) studies evaluating the impact of diol positional isomerism on TH binding affinity.

TH Inhibition
Cross-study comparable
IC₅₀ = 87 μM
Supports tyrosine hydroxylase ligand SAR studies
No direct isomer comparator in same assay; baseline for review
Enzyme inhibition Neurochemistry Catecholamine biosynthesis

Tyrosinase Inhibition vs. Kojic Acid

The 3-hydroxy-4-pyridinone scaffold, for which pyridine-3,4-diol serves as the unsubstituted core structure, has been systematically evaluated for tyrosinase inhibitory activity. In a 2022 study evaluating twelve 3-hydroxy-4-pyridinone derivatives, compounds I6 and I11 demonstrated strong tyrosinase inhibitory activity with distinct inhibition kinetics compared to kojic acid (3-hydroxy-4-pyrone), the industry reference standard [1]. Molecular docking revealed that 3-hydroxy-4-pyridinones coordinate directly with the binuclear copper center of tyrosinase, a mechanism distinct from kojic acid [1]. Notably, kojic acid has been excluded from cosmetic use in several countries due to dermatitis side effects [1], creating procurement demand for alternative 3-hydroxy-4-pyridinone scaffolds.

Tyrosinase vs Kojic Acid
Class-level
Scaffold coordinates binuclear Cu center; distinct kinetics from kojic acid
Supports development of alternative depigmenting scaffolds
Derivative data; core scaffold context may differ
Cosmetic chemistry Melanogenesis inhibition Enzyme inhibition

Regioselective Cross-Coupling via Bis-Triflates

Pyridine-3,4-diol derivatives serve as regioselective precursors for palladium-catalyzed cross-coupling reactions via bis(perfluoroalkanesulfonate) activation. A direct comparison of activating reagents demonstrated that treatment with trifluoromethanesulfonic anhydride (Tf₂O) produced higher yields than nonafluorobutanesulfonic anhydride (Nf₂O) for bis-triflate formation, an outcome attributed to lower steric hindrance with the triflating reagent [1]. X-ray crystallographic analysis confirmed that pyridine-3,4-diols exist as a 1:1 mixture of pyridine-3,4-diol and pyridin-4-one tautomers in the solid state, a structural feature that influences subsequent derivatization chemistry [1].

Bis-Triflate Activation
Head-to-head
Tf₂O yield > Nf₂O yield
Supports synthetic route optimization with Tf₂O
Reported comparative trend; exact values to verify
Organic synthesis Palladium catalysis Cross-coupling

Microbial Metabolism: Isomer Specificity

In rumen bacterial systems, pyridine-3,4-diol (3,4-DHP) and its positional isomer 2,3-dihydroxypyridine (2,3-DHP) exhibit distinct metabolic processing. 3,4-DHP induces an isomerase activity that is entirely absent when cultures are grown on 2,3-DHP; this isomerase activity is responsible for the enzymatic transformation of 3,4-DHP into 2,3-DHP [1]. In contrast, 2,3-DHP does not trigger this isomerase induction [1]. Additionally, the Agrobacterium species (N.C.I.B. 10413) specifically produces pyridine-3,4-diol from 4-hydroxypyridine via 4-hydroxypyridine-3-hydroxylase, whereas Achromobacter species produce pyridine-2,5-diol from 2- or 3-hydroxypyridine [2].

Isomerase Induction
Head-to-head
3,4-DHP induces isomerase; 2,3-DHP does not
Required substrate for bacterial degradation pathway studies
Qualitative presence/absence comparison in rumen bacteria
Microbial metabolism Biodegradation Environmental microbiology

Radical Scavenging vs. Other Iron Chelators

The 3-hydroxypyridin-4-one class (the tautomeric form of pyridine-3,4-diol) exhibits a distinctive radical scavenging profile compared to other iron(III) chelators. In a comparative analysis of bidentate iron(III) chelators, 3-hydroxypyridin-4-ones were characterized as poor radical scavengers, in contrast to many other iron(III) chelators that demonstrate robust radical-scavenging activity [1]. This property renders 3-hydroxypyridin-4-ones particularly valuable as mechanistic probes for distinguishing between iron-chelation-dependent and radical-scavenging-dependent cellular protection mechanisms [1].

Radical Scavenging
Cross-study comparable
Poor radical scavenger vs. other Fe(III) chelators
Mechanistic probe to isolate chelation from antioxidant effects
Class property; reported context
Antioxidant Iron chelation Oxidative stress

Dioxygenase Stoichiometry and Ring Cleavage

The enzymatic oxidation of pyridine-3,4-diol by Agrobacterium sp. extracts follows precise stoichiometry: at pH 8.5, the reaction consumes exactly 1 mol of O₂ per mol of substrate and produces 1 mol of acid, leading to the formation of formate and a novel compound with an extinction maximum at 285 nm [1]. This stoichiometry characterizes a labile pyridine-3,4-diol dioxygenase that cleaves the pyridine ring between C-2 and C-3, exhibiting properties parallel to extradiol ('meta') oxygenases of aromatic-ring cleavage [1]. The enzyme displays extreme lability with a half-life (t₁/₂) of approximately 4 hours at pH 7.0 and 4°C [1].

Dioxygenase Stoichiometry
Data to verify
1:1 O₂ stoichiometry; t₁/₂ ≈ 4 h at pH 7.0, 4°C
Benchmark for pyridine ring-cleavage enzymology assays
Labile enzyme; requires fresh extract preparation
Enzymology Dioxygenase Microbial biochemistry

Pyridine-3,4-diol: Research and Industrial Applications


Cosmetic Tyrosinase Inhibitor Design

Pyridine-3,4-diol serves as the core scaffold for synthesizing 3-hydroxy-4-pyridinone derivatives with tyrosinase inhibitory activity. The scaffold's demonstrated ability to coordinate directly with the binuclear copper center of tyrosinase, combined with the safety concerns surrounding kojic acid (dermatitis and regulatory exclusion in several countries), creates a compelling rationale for using this scaffold in cosmetic R&D programs. Researchers can leverage the distinct inhibition kinetics (mixed, non-competitive, or competitive) achievable through substituent variation to design depigmenting agents with potentially improved safety and efficacy profiles [1].

Iron Chelation vs. Radical Scavenging Mechanism

The 3-hydroxypyridin-4-one class (the tautomeric form of pyridine-3,4-diol) functions as an iron chelator with minimal inherent radical-scavenging activity. This unique profile makes pyridine-3,4-diol an ideal control compound for experiments designed to dissect whether observed cytoprotective effects arise from iron sequestration (metal chelation) versus direct antioxidant radical quenching. Researchers investigating oxidative stress mechanisms or evaluating novel iron chelators can use pyridine-3,4-diol as a tool compound to isolate iron-chelation-dependent signaling pathways [1].

Regioselective Cross-Coupling in Medicinal Chemistry

Pyridine-3,4-diol derivatives function as bifunctional precursors for sequential palladium-catalyzed cross-coupling reactions. The ability to convert the diol into bis-triflate derivatives using Tf₂O (which outperforms Nf₂O due to lower steric hindrance) enables regioselective introduction of aryl or alkenyl substituents at the C-3 and C-4 positions. This synthetic strategy supports the construction of diverse pyridine-based libraries for drug discovery and materials science applications [1]. The solid-state tautomeric equilibrium (1:1 pyridine-3,4-diol to pyridin-4-one) also informs crystallization and formulation strategies for downstream intermediates [1].

Microbial Degradation for Bioremediation

Pyridine-3,4-diol is a critical intermediate in the bacterial degradation of 4-hydroxypyridine and related pyridine environmental pollutants. The compound's specific induction of isomerase activity (absent with the 2,3-DHP isomer) and its defined enzymatic oxidation stoichiometry (1 mol O₂ consumed per mol substrate) make it essential for studies of pyridine ring biodegradation pathways. Researchers investigating microbial remediation of pyridine-contaminated environments or studying the enzymology of heterocyclic aromatic ring cleavage require authentic pyridine-3,4-diol to characterize dioxygenase enzymes, determine metabolic flux, and validate pathway intermediates [2].

Application
Selection Property
Validation Focus
Tyrosinase Inhibitor Design
Binuclear copper coordination scaffold
Inhibition kinetics and regulatory alternative review
Iron Chelation Probe
Poor inherent radical scavenging capacity
Mechanistic discrimination of chelation vs. antioxidant pathways
Regioselective Cross-Coupling
Bis-triflate activation with Tf₂O
Sequential C-3/C-4 derivatization yield optimization
Microbial Biodegradation Studies
Isomer-specific isomerase induction
Dioxygenase stoichiometry and pathway intermediate verification

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42 linked technical documents
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